

In-Depth Technical Guide: 1,3,5-Triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,5-Triphenyl-1,5-pentanedione*

Cat. No.: B1329822

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1,3,5-Triphenyl-1,5-pentanedione**. It is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyridines. This document includes detailed experimental protocols, a summary of its known physical and spectral properties, and an exploration of its reactivity. The information presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

1,3,5-Triphenyl-1,5-pentanedione is a crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₀ O ₂	[1] [2] [3]
Molecular Weight	328.41 g/mol	[1] [2] [3]
CAS Number	6263-84-9	[1] [3] [4]
IUPAC Name	1,3,5-Triphenyl-1,5-pentanedione	[1]
Melting Point	85 °C	[4]
Boiling Point (Predicted)	509.4 ± 50.0 °C	
Solubility	Information not readily available in the searched literature. It is expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, and sparingly soluble in non-polar solvents like hexane.	

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **1,3,5-Triphenyl-1,5-pentanedione**. While a comprehensive set of spectra is available on platforms like SpectraBase, including NMR, FTIR, Raman, UV-Vis, and Mass Spectrometry data, direct access to detailed spectral data, particularly NMR, is limited in freely available literature.[\[2\]](#)

Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum of **1,3,5-Triphenyl-1,5-pentanedione**.[\[1\]](#) Key expected absorptions would include:

- C=O stretching: around 1685 cm⁻¹ for the aryl ketone.
- C-H stretching (aromatic): above 3000 cm⁻¹.
- C-H stretching (aliphatic): below 3000 cm⁻¹.

- C=C stretching (aromatic): in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): An electron ionization mass spectrum is available through the NIST WebBook.^[1] The molecular ion peak [M]⁺ would be expected at m/z = 328.4.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data are not readily available in the searched literature. However, based on the structure, the following proton and carbon environments are expected:

- ¹H NMR:
 - Aromatic protons of the three phenyl rings.
 - A methine proton (-CH-) at the 3-position.
 - Methylene protons (-CH₂-) at the 2- and 4-positions.
- ¹³C NMR:
 - Carbonyl carbons.
 - Aromatic carbons with varying chemical shifts due to their positions on the rings.
 - A methine carbon at the 3-position.
 - Methylene carbons at the 2- and 4-positions.

Experimental Protocols

Synthesis of 1,3,5-Triphenyl-1,5-pentanedione via Microwave-Assisted Michael Addition

A general and efficient method for the synthesis of 1,3,5-triaryl-1,5-pentanediones involves the microwave-assisted Michael addition of a chalcone with an aryl methyl ketone on a solid support like silica gel.^[5]

Reactants:

- Chalcone (Benzalacetophenone) (1.0 equiv)
- Acetophenone (1.0 equiv)
- Silica gel 60 (spherical, 63-200 μm)

Procedure:

- A mixture of chalcone (1.0 equiv), acetophenone (1.0 equiv), and silica gel (3 g) is placed in a 10 mL quartz vial.
- The vial is sealed with a pressure cap and placed in a microwave oven.
- The mixture is subjected to microwave irradiation at 100–120 °C and 120 W for 10 minutes.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mixture (7:3) as the eluent.
- After the reaction is complete, the mixture is cooled to room temperature.
- Ethanol is added to the reaction mixture to separate the product from the silica gel.
- The crude product is filtered, dried under vacuum, and recrystallized from ethanol to yield the purified **1,3,5-Triphenyl-1,5-pentanedione**.

[Click to download full resolution via product page](#)

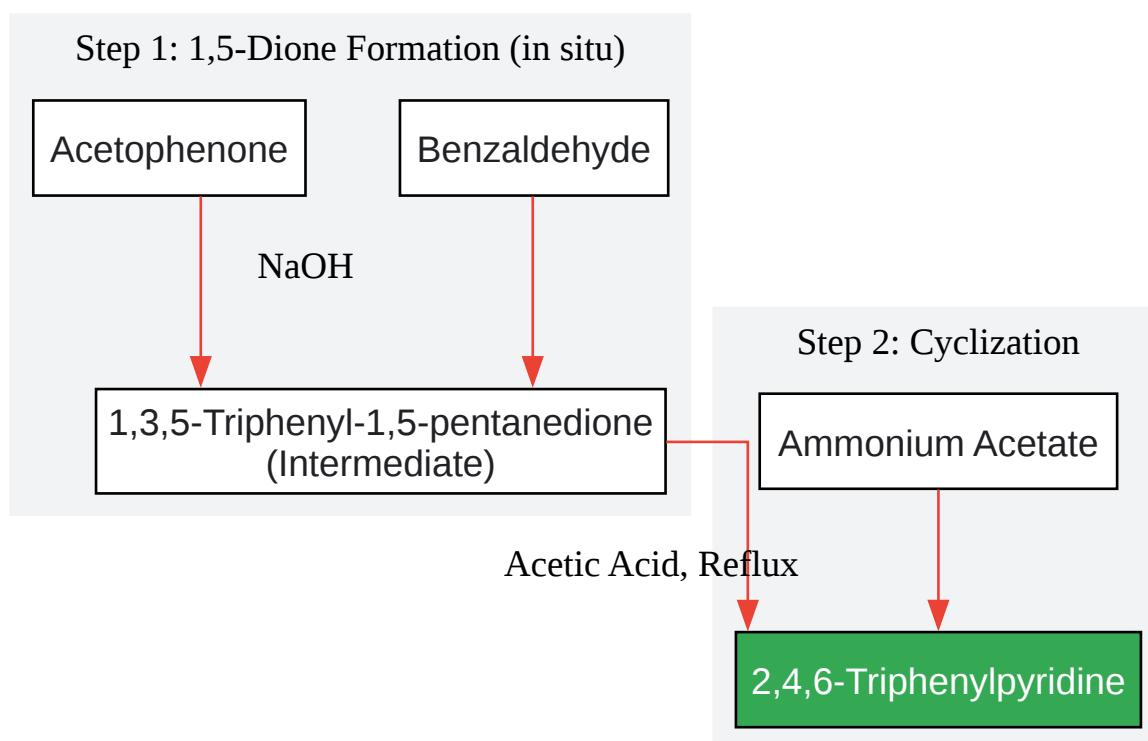
Caption: Workflow for the synthesis of **1,3,5-Triphenyl-1,5-pentanedione**.

Chemical Reactivity and Applications in Synthesis

1,3,5-Diketones are valuable precursors in the synthesis of various heterocyclic compounds. A prominent reaction of **1,3,5-Triphenyl-1,5-pentanedione** is its cyclization to form 2,4,6-triphenylpyridine.

Synthesis of 2,4,6-Triphenylpyridine

This one-pot synthesis involves the reaction of acetophenone and benzaldehyde to form the 1,5-dione intermediate *in situ*, which then reacts with a nitrogen source, typically ammonium acetate, to form the pyridine ring.[\[6\]](#)


Reactants:

- Acetophenone
- Benzaldehyde
- Sodium Hydroxide (NaOH)
- Ammonium Acetate (NH₄OAc)
- Acetic Acid

Procedure:

- Formation of the 1,5-Dione Intermediate:
 - Grind and mix sodium hydroxide and acetophenone in a mortar to form a smooth paste.
 - Add benzaldehyde and continue grinding for 15 minutes. A solid will form.
 - Let the reaction mixture stand for 20 minutes.
- Cyclization to Pyridine:
 - In a round-bottom flask, dissolve ammonium acetate in acetic acid with stirring.
 - Add the solid intermediate prepared in the previous step to the flask.
 - Reflux the mixture for 2 hours.
 - Cool the reaction mixture to room temperature.
- Work-up and Purification:

- Add water and cool the flask in an ice-water bath to induce crystallization.
- Filter the resulting solid and wash with deionized water, followed by a 10% sodium bicarbonate solution.
- Dry the solid to obtain the crude product.
- The final product can be purified by recrystallization from ethyl acetate.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of 2,4,6-triphenylpyridine.

Biological Activity

The direct biological activity of **1,3,5-Triphenyl-1,5-pentanedione** has not been extensively reported in the scientific literature. However, the broader class of β -diketones is known to exhibit a wide range of biological and pharmaceutical activities.^{[7][8]} These activities are often attributed to the enol tautomer of the β -dicarbonyl moiety.^[7]

β -Diketones have been investigated for their potential as:

- Antioxidants: The enol form can act as a radical scavenger.
- Antimicrobial agents: Certain β -diketones and their derivatives have shown inhibitory action against bacteria.[9][10]
- Anti-inflammatory agents: Some studies have explored their potential to inhibit enzymes like COX-1 and COX-2.[11]
- Anticancer agents: The β -diketone scaffold is present in some compounds with demonstrated anti-cancer properties.

It is important to note that these are general activities of the β -diketone class, and specific studies on **1,3,5-Triphenyl-1,5-pentanedione** are needed to ascertain its particular biological profile.

Conclusion

1,3,5-Triphenyl-1,5-pentanedione is a well-characterized compound with significant applications as a synthetic intermediate. Its preparation via microwave-assisted Michael addition offers an efficient route to this molecule. The subsequent conversion of this diketone to 2,4,6-triphenylpyridine highlights its utility in the construction of complex heterocyclic systems. While its own biological activity is not well-documented, its structural motif is present in many biologically active compounds, suggesting potential for future exploration in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties and reactivity to aid researchers in its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,5-Triphenyl-1,5-pentanedione [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,3,5-TRIPHENYL-1,5-PENTANEDIONE | 6263-84-9 [chemicalbook.com]
- 5. jmcs.org.mx [jmcs.org.mx]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Recent Developments in the Synthesis of β -Diketones | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity and molecular analysis of azoderivatives of β -diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural Studies of β -Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1,3,5-Triphenyl-1,5-pentanedione]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329822#1-3-5-triphenyl-1-5-pentanedione-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com